1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. This can be achieved through the reaction of 3-(trifluoromethyl)pyridine with suitable reagents under controlled conditions . The azetidine ring is then introduced through a cyclization reaction, followed by the formation of the benzodiazole ring through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
- 3-fluoro-2-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine.
Uniqueness
1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4/c17-16(18,19)12-4-3-7-20-15(12)22-8-11(9-22)23-10-21-13-5-1-2-6-14(13)23/h1-7,10-11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZVEQAAWUVQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C(F)(F)F)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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